

N-Benzyloxy Naratriptan-d3 molecular formula and weight

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An In-Depth Technical Guide to N-Benzyloxy Naratriptan-d3

This technical guide provides a comprehensive overview of **N-Benzyloxy Naratriptan-d3**, including its molecular properties, and discusses the relevant context of its parent compound, Naratriptan. This document is intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

N-Benzyloxy Naratriptan-d3 is a deuterated and N-benzyloxy protected form of Naratriptan. Below is a summary of its key molecular data.

Property	Value
Molecular Formula	C24H28D3N3O2S
Molecular Weight	428.61 g/mol
CAS Number	1794937-02-2
Synonyms	N-Methyl-3-(1-methyl-4-piperidinyl)-1- (phenylmethyl)-1H-indole-5-ethanesulfonamide- d3



Synthesis of Naratriptan via N-Benzyloxy Intermediate

The synthesis of Naratriptan can be achieved through various routes, with some methods employing an N-benzyl protecting group, which is relevant to N-Benzyloxy Naratriptan. A general synthetic strategy involves the formation of the indole core, followed by the addition of the ethanesulfonamide and methylpiperidinyl side chains. The N-benzyl group serves as a protecting group for the indole nitrogen during these synthetic steps and is later removed.

One reported synthesis involves the reaction of N-benzyl-N-methylethenesulfonamide with a bromo-indole derivative under Heck coupling conditions.[1][2] This is followed by hydrogenation and debenzylation to yield Naratriptan.[1] The use of deuterated reagents at the appropriate step would lead to the **N-Benzyloxy Naratriptan-d3** analogue.



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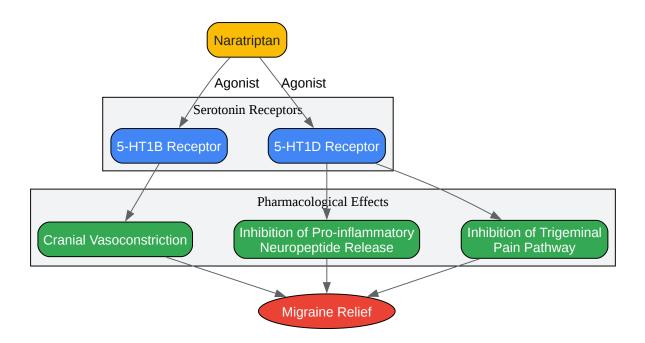
A generalized workflow for the synthesis of Naratriptan.

Pharmacological Context: Mechanism of Action of Naratriptan

N-Benzyloxy Naratriptan-d3 is primarily of interest in the context of the pharmacological activity of Naratriptan. Naratriptan is a selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[3][4][5][6][7] Its therapeutic effect in the treatment of migraine headaches is attributed to three primary pharmacological actions:[3][5][6]



- Cranial Vasoconstriction: Naratriptan causes the constriction of dilated intracranial blood vessels by acting on 5-HT1B receptors located on the smooth muscle of these vessels.[3][7]
 [8]
- Inhibition of Neuropeptide Release: It acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to block the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[4][8]
- Inhibition of Pain Signal Transmission: Naratriptan can inhibit the excitability of neurons in the trigeminal nucleus within the brainstem, which is a key relay center for migraine pain.[3] [6]



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Signaling pathway for Naratriptan's mechanism of action.

Experimental Protocols



Detailed experimental protocols for the synthesis of **N-Benzyloxy Naratriptan-d3** are proprietary and not publicly available. However, a general procedure based on related syntheses would involve the following key steps.

General Protocol for Heck Coupling:

- To a solution of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole and N-benzyl-N-methylethenesulfonamide in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Palladium acetate) and a phosphine ligand (e.g., tri-p-tolyl phosphine).
- Add a base (e.g., triethylamine) to the mixture.
- Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).
- After completion, cool the reaction mixture and perform an aqueous workup.
- Extract the product with an organic solvent and purify using column chromatography.

General Protocol for Hydrogenation and Debenzylation:

- Dissolve the product from the Heck coupling in a suitable solvent (e.g., methanol or ethanol).
- Add a hydrogenation catalyst (e.g., Palladium on carbon).
- Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the debenzylated product,
 Naratriptan.

Note: The introduction of the deuterium atoms to produce the d3 analogue would involve the use of a deuterated starting material, such as a deuterated methylating agent, at the appropriate synthetic step.



Application in Research

N-Benzyloxy Naratriptan-d3, as a stable isotope-labeled compound, is primarily intended for use as an internal standard in analytical and pharmacokinetic studies.[9] The deuterium labeling allows for its differentiation from the unlabeled Naratriptan in mass spectrometry-based assays, enabling precise quantification in biological matrices. This is crucial for therapeutic drug monitoring and metabolic research.[9][10]

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References

- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Naratriptan | C17H25N3O2S | CID 4440 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. naratriptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. PathWhiz [pathbank.org]
- 8. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]
- 9. veeprho.com [veeprho.com]
- 10. medchemexpress.com [medchemexpress.com]
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